Cas no 2229252-38-2 (O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine)

O-2-(2-Chloro-6-methoxyphenyl)propan-2-ylhydroxylamine is a specialized organic compound featuring a hydroxylamine moiety linked to a substituted phenyl ring. Its structure, incorporating both chloro and methoxy functional groups, lends it utility in synthetic chemistry as an intermediate for the preparation of more complex molecules. The presence of the hydroxylamine group enables its participation in reactions such as nitrone formation or as a precursor to nitroxide radicals. The chloro and methoxy substituents enhance its reactivity and selectivity in electrophilic or nucleophilic transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Proper handling and storage are essential due to its potential sensitivity.
O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine structure
2229252-38-2 structure
Product name:O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine
CAS No:2229252-38-2
MF:C10H14ClNO2
Molecular Weight:215.676661968231
CID:6274370
PubChem ID:165637969

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine
    • 2229252-38-2
    • O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
    • EN300-1976880
    • インチ: 1S/C10H14ClNO2/c1-10(2,14-12)9-7(11)5-4-6-8(9)13-3/h4-6H,12H2,1-3H3
    • InChIKey: AIEFSRHZUZOEHY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C)(C)ON)OC

計算された属性

  • 精确分子量: 215.0713064g/mol
  • 同位素质量: 215.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 44.5Ų

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976880-0.25g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
0.25g
$1078.0 2023-09-16
Enamine
EN300-1976880-0.1g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
0.1g
$1031.0 2023-09-16
Enamine
EN300-1976880-10.0g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
10g
$5037.0 2023-06-02
Enamine
EN300-1976880-0.05g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
0.05g
$983.0 2023-09-16
Enamine
EN300-1976880-5.0g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
5g
$3396.0 2023-06-02
Enamine
EN300-1976880-1.0g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
1g
$1172.0 2023-06-02
Enamine
EN300-1976880-2.5g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
2.5g
$2295.0 2023-09-16
Enamine
EN300-1976880-10g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
10g
$5037.0 2023-09-16
Enamine
EN300-1976880-5g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
5g
$3396.0 2023-09-16
Enamine
EN300-1976880-0.5g
O-[2-(2-chloro-6-methoxyphenyl)propan-2-yl]hydroxylamine
2229252-38-2
0.5g
$1124.0 2023-09-16

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine 関連文献

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamineに関する追加情報

Introduction to O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine (CAS No. 2229252-38-2)

O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229252-38-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a propan-2-ylhydroxylamine moiety attached to a phenyl ring substituted with both a chloro and a methoxy group. Such structural features contribute to its reactivity and make it a valuable scaffold for further chemical modifications.

The synthesis of O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the chloro and methoxy groups at specific positions on the phenyl ring is crucial for achieving the desired pharmacological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and yield of the synthesis process. These methods not only improve the overall quality of the compound but also open up possibilities for its integration into more complex drug molecules.

In recent years, O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine has been explored for its potential in various pharmaceutical applications. Its structural motifs are reminiscent of known bioactive compounds, suggesting that it may exhibit similar or even enhanced biological activities. Preliminary studies have indicated that this compound possesses interesting pharmacological properties, including anti-inflammatory and antioxidant effects. These findings have prompted further investigation into its mechanisms of action and potential therapeutic uses.

The role of computational chemistry in understanding the behavior of O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets, such as enzymes and receptors. These simulations provide valuable insights into its binding affinity and specificity, which are critical factors in drug design. By leveraging computational tools, researchers can optimize the structure of this compound to improve its efficacy and reduce potential side effects.

One of the most exciting aspects of O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine is its versatility as a building block for more complex molecules. Chemists have been experimenting with various functional groups and linkers to create derivatives with tailored properties. For instance, attaching additional hydroxyl or amino groups can enhance its solubility and bioavailability, making it more suitable for clinical use. Such modifications are often guided by high-throughput screening methods, which allow researchers to rapidly test large libraries of compounds for their desired characteristics.

The development of novel pharmaceutical agents relies heavily on collaborations between synthetic chemists, medicinal chemists, and biologists. O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine serves as an excellent example of how interdisciplinary approaches can lead to breakthroughs in drug discovery. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the process of bringing new drugs to market. This collaborative spirit is essential for addressing the growing demand for effective treatments in an increasingly complex medical landscape.

The future prospects for O-2-(2-chloro-6-methoxyphenyl)propan-2-ylhydroxylamine are promising, with ongoing research aimed at expanding its applications. Investigating its role in treating neurological disorders, cancer, and infectious diseases are among the areas receiving particular attention. As our understanding of biological systems continues to grow, so does the potential for this compound to make a significant impact on human health. The continued exploration of its properties and interactions will undoubtedly lead to new insights and innovations in pharmaceutical chemistry.

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